molecular formula C7H11N3OS B1372714 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1019117-29-3

2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B1372714
CAS RN: 1019117-29-3
M. Wt: 185.25 g/mol
InChI Key: AOTFJJKGLYYFMG-UHFFFAOYSA-N
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Description

“2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted at the 2-position with an amino group and at the 4-position with a carboxamide group. The carboxamide group is further substituted with a propan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The presence of the amino and carboxamide groups would also be significant features of the molecular structure .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the carboxamide group could undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide” would depend on factors such as its molecular structure and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence properties such as solubility .

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Processes : The compound has been utilized in various synthetic processes. For instance, it has been involved in the synthesis of complex heterocyclic structures such as benzo[e][1,3]benzothiazoles and benzo[1,2-d:4,3-d′]bis[1,3]thiazoles through processes that involve coupling reactions, treatments with diphosphorus pentasulfide, and electrophilic substitution reactions. This underlines its role in the creation of advanced organic structures with potential applications in medicinal chemistry and material science (Aleksandrov et al., 2017); (Aleksandrov et al., 2021).

Biological Activity

  • Antimicrobial Activity : A thiazole-based heterocyclic amide, closely related to the compound , showed promising antimicrobial activity against a range of microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi. The compound's structure was thoroughly characterized, and its antimicrobial properties suggest potential for pharmacological and medical applications (Cakmak et al., 2022).

  • Antibacterial and Antifungal Properties : Another study synthesized a novel organic compound incorporating a benzothiazolyl group and tested its antibacterial and antifungal activities. The compound demonstrated significant activity against various bacterial and fungal strains, indicating the potential of such structures in developing new antimicrobial agents (Senthilkumar et al., 2021).

  • Anticancer Activity : Some compounds derived from thiazole structures, similar to 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, have been evaluated for their anticancer activities. For example, certain derivatives demonstrated promising antitumor activity against chronic myelogenous leukemia in preclinical assays, highlighting the potential of thiazole derivatives in oncology research (Lombardo et al., 2004).

Material Science Applications

  • Dyeing Polyester Fibers : Novel heterocyclic aryl monoazo organic compounds, including derivatives of thiazole, have been synthesized and applied for dyeing polyester fabrics. The resulting colored fibers, coupled with the compounds' high efficiency in vitro screening for antioxidant and antimicrobial activities, suggest applications in creating sterile and biologically active fabrics for various uses (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-N-propan-2-yl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-4(2)9-6(11)5-3-12-7(8)10-5/h3-4H,1-2H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTFJJKGLYYFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide

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